1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide
Description
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide is a sulfonamide-functionalized pyrrole derivative with a highly substituted aromatic core. Its molecular formula is C₁₃H₁₀Cl₂F₃N₃O₄S₂, featuring a 2,6-dichloro-4-(trifluoromethyl)phenyl group attached to the pyrrole ring and two dimethyl-sulfonamide substituents at the 2- and 5-positions.
Key physicochemical properties (predicted or inferred from analogs):
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-N,5-N-dimethylpyrrole-2,5-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N3O4S2/c1-19-26(22,23)10-3-4-11(27(24,25)20-2)21(10)12-8(14)5-7(6-9(12)15)13(16,17)18/h3-6,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAGYAIHOGXFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions.
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability, as it contains functional groups that are often associated with good absorption and distribution properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with sulfonamide groups and a dichloro-trifluoromethyl phenyl moiety. The presence of fluorine atoms is known to enhance biological activity due to their electronegative nature and the stability they confer to the carbon-fluorine bond .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds containing sulfonamide groups often act as inhibitors of various enzymes, including carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways in target organisms .
- Antimicrobial Properties : Studies have shown that related compounds exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group is particularly noted for enhancing these effects due to increased lipophilicity and membrane permeability .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing starting materials such as 2,6-dichloro-4-(trifluoromethyl)aniline and appropriate sulfonyl chlorides under basic conditions leads to the formation of the desired pyrrole structure.
- Functional Group Modifications : Subsequent modifications can introduce additional substituents necessary for enhancing biological activity.
Antimicrobial Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising alternative for treating bacterial infections .
Anticancer Research
In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide
- Molecular formula : C₁₂H₉Cl₂F₃N₂O₂S .
- Key differences : Lacks the second dimethyl-sulfonamide group at position 5, reducing molecular weight (373.18 g/mol) and polarity.
- Applications : While specific data is unavailable, structurally related sulfonamides like metosulam (N-(2,6-dichloro-3-methylphenyl)-triazolopyrimidine-sulfonamide) are herbicides targeting acetolactate synthase (ALS) in weeds .
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)
- Molecular formula: C₁₀H₄Cl₂FNO₂ .
- Key differences : Replaces sulfonamides with a dione moiety, altering reactivity and bioactivity.
- Applications : Fungicide used against Botrytis and Sclerotinia spp. .
Halogenated Aryl Sulfonamides in Agrochemicals
Diclosulam (N-(2,6-dichlorophenyl)-triazolo-pyrimidine-sulfonamide)
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-thiazolecarboxamide)
- Molecular formula : C₁₃H₆Br₂F₃N₂O₂S .
- Key differences : Bromine substituents and carboxamide group confer distinct steric and electronic properties.
- Applications : Fungicide targeting Rhizoctonia solani in rice .
Research Implications and Gaps
- Bioactivity: The dual sulfonamide groups in the target compound may enhance binding to ALS or other enzymatic targets compared to mono-sulfonamide analogs, but empirical data is lacking.
- Environmental Impact : High halogen content raises concerns about bioaccumulation, necessitating ecotoxicological studies .
- Synthetic Optimization : Modifications to the pyrrole core (e.g., introducing morpholine-ethoxy groups, as in EP 4 374 877 A2 ) could improve solubility or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
